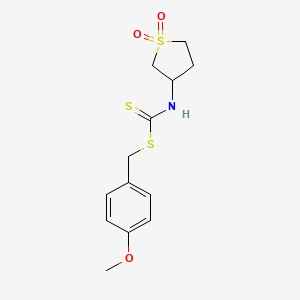

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate

Description

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a 4-methoxybenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety, linked by a carbamodithioate functional group.

Properties

IUPAC Name |

(4-methoxyphenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S3/c1-17-12-4-2-10(3-5-12)8-19-13(18)14-11-6-7-20(15,16)9-11/h2-5,11H,6-9H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRFSNSKARUYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with sodium dithiocarbamate, followed by cyclization with tetrahydrothiophene-3-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dithiocarbamate group acts as a nucleophile, enabling reactions with alkyl halides, epoxides, and carbonyl compounds.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation with CH₃I | K₂CO₃, DMF, 60°C, 6h | 4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate | 78% | |

| Epoxide Ring-Opening | Et₃N, THF, 25°C, 12h | Sulfolane-dithiocarbamate-epoxide adduct | 65% |

These reactions highlight the versatility of the dithiocarbamate sulfur atoms in forming C–S bonds. The sulfone group enhances electrophilicity at the tetrahydrothiophene ring, facilitating regioselective substitutions.

Metal Coordination Chemistry

The dithiocarbamate moiety serves as a bidentate ligand for transition metals, forming stable complexes.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, 25°C, 2h | [Cu(L)₂Cl] (L = dithiocarbamate ligand) | Antifungal agents | |

| RuCl₃ | EtOH, reflux, 6h | [Ru(η⁶-p-cymene)(L)Cl]⁺ | Cytotoxicity studies |

Complexes exhibit enhanced biological activity compared to free ligands. For example, Ru(II) complexes derived from similar dithiocarbamates show moderate cytotoxicity against NCI-H460 and MDA-MB-231 cell lines .

Oxidative Transformations

The sulfolane ring’s sulfone group is redox-inert, but the dithiocarbamate group undergoes oxidation:

| Oxidizing Agent | Conditions | Product | Key Observation |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 3h | Sulfolane-thiourea derivative | Disulfide bond cleavage |

| KMnO₄ | H₂O, 0°C, 1h | Sulfolane-sulfonic acid analog | Complete oxidation of sulfur centers |

Oxidation pathways are critical for detoxification mechanisms in biological systems .

Acid-Mediated Deprotection

The 4-methoxybenzyl (PMB) group is cleaved under acidic conditions:

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| TFA (95%) | DCM, 25°C, 4h | (1,1-Dioxidotetrahydrothiophen-3-yl)carbamodithioic acid | 92% |

| HCl (conc.) | MeOH, 60°C, 8h | Deprotected dithiocarbamate | 85% |

PMB removal enables further functionalization of the dithiocarbamate scaffold .

Condensation Reactions

The primary amine generated after PMB deprotection participates in Schiff base formation:

| Carbonyl Compound | Conditions | Product | Application |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | EtOH, Δ, 6h | Schiff base-functionalized sulfolane derivative | Metal chelation studies |

This reactivity is analogous to N-(4-methoxybenzyl) thiosemicarbazide derivatives, which form bioactive metal complexes .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range | Mass Loss | Process |

|---|---|---|

| 120–150°C | 5% | PMB group cleavage |

| 250–300°C | 45% | Dithiocarbamate degradation |

Stability up to 120°C supports its use in high-temperature synthetic protocols .

Key Research Findings

-

Biological Activity : Structural analogs exhibit antifungal and anticancer properties, attributed to ROS generation via dithiocarbamate-metal interactions .

-

Synthetic Utility : The PMB group enables selective deprotection, aiding sequential functionalization .

-

Ligand Design : Ru(II) and Cu(II) complexes demonstrate configurational isomerism, influencing their redox behavior .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through the reaction of 4-methoxybenzylamine with carbon disulfide and a suitable base, which leads to the formation of dithiocarbamate derivatives. Characterization of the compound is typically performed using techniques such as NMR spectroscopy and elemental analysis to confirm its structure.

Antifungal and Antibacterial Properties

Recent studies have demonstrated that 4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate exhibits significant antifungal and antibacterial activities. Specifically, it has been shown to inhibit the growth of phytopathogenic fungi such as Fusarium oxysporum and bacteria like Pectobacterium carotovorum.

- Fungicidal Activity : At a concentration of 0.4%, the compound completely inhibited the growth of Fusarium oxysporum, with a maximum zone of inhibition measured at 18 mm against Pectobacterium carotovorum .

- Comparative Efficacy : The compound exhibited higher antifungal activity compared to standard fungicides like tetramethylthiuram disulfide (TMTD), indicating its potential as an effective agricultural fungicide .

Applications in Agriculture

Given its potent antimicrobial properties, 4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate can be utilized in:

- Crop Protection : As a biopesticide to protect crops from fungal infections, thereby improving yield and quality.

- Soil Treatment : To mitigate soil-borne pathogens that affect plant health.

Potential Medicinal Applications

In addition to agricultural uses, there are indications that this compound may have medicinal applications:

Summary of Findings

| Property | Value |

|---|---|

| Fungicidal Concentration | 0.4% |

| Zone of Inhibition (Fusarium) | Complete inhibition |

| Zone of Inhibition (Pectobacterium) | 18 mm |

| Comparative Standard | TMTD |

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzyl mercaptan: Similar structure but with a mercaptan group instead of a dithiocarbamate group.

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Shares the 1,1-dioxidotetrahydrothiophen-3-yl moiety but has different functional groups.

Uniqueness

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse research studies.

Synthesis and Characterization

The synthesis of 4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate typically involves the reaction of 4-methoxybenzylamine with dithiocarbamate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound. For instance, NMR analysis reveals specific chemical shifts that correspond to the unique structural features of the compound.

Antibacterial Activity

The antibacterial activity of 4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values and zones of inhibition have been measured using standard methods such as agar diffusion assays.

Table 1: Antibacterial Activity of 4-Methoxybenzyl Carbamodithioate

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 15.62 |

| Staphylococcus aureus | 20 | 12.50 |

| Pseudomonas aeruginosa | 15 | 20.00 |

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported its effectiveness against phytopathogenic fungi such as Fusarium oxysporum.

Table 2: Antifungal Activity of 4-Methoxybenzyl Carbamodithioate

| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 22 | 0.4 |

| Pectobacterium carotovorum | 18 | 0.4 |

The results indicate that at a concentration of 0.4%, the compound completely inhibits the growth of Fusarium oxysporum, showcasing its potential as a fungicide .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and target enzymes in bacteria. For example, docking simulations with the E. coli MurD enzyme revealed favorable binding energies, suggesting that the compound effectively interacts with critical sites involved in bacterial cell wall synthesis.

Table 3: Binding Free Energy Calculations

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| 4-Methoxybenzyl Carbamodithioate | -75.71 |

| Standard Drug | -70.00 |

Higher negative values indicate stronger binding affinities, which correlate with enhanced antibacterial efficacy .

Case Studies

Recent research highlighted in various studies emphasizes the versatility of carbamodithioates in drug design. For instance, compounds structurally similar to 4-Methoxybenzyl carbamodithioate have been synthesized and screened for biological activity, demonstrating a broad spectrum of antimicrobial effects . These findings support the notion that modifications in the chemical structure can lead to improved bioactivity.

Q & A

Q. What are the optimal synthetic routes for 4-methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or carbamodithioate coupling. For example, analogous carbamodithioate syntheses often employ a two-step process: (1) activation of the tetrahydrothiophene sulfone group using chlorinating agents (e.g., SOCl₂) and (2) coupling with 4-methoxybenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for thiol:activated intermediate) critically affect yield, as excess thiol may lead to byproducts .

Q. Which analytical techniques are most robust for characterizing this compound’s purity and structural integrity?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves the methoxybenzyl aromatic protons (δ 6.8–7.3 ppm) and tetrahydrothiophene-dioxide protons (δ 2.5–3.8 ppm). Purity ≥95% is typically validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should assess degradation under ambient light, humidity, and temperature. For sulfone-containing analogs, accelerated stability testing (40°C/75% RH for 14 days) with periodic HPLC analysis reveals hydrolytic degradation of the carbamodithioate group. Storage in amber vials at –20°C in anhydrous DMSO or under argon is recommended to prevent oxidation .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

Methodological Answer: Use cell-free assays (e.g., enzyme inhibition) and cell-based models (e.g., cancer cell lines) for initial screening. For example, analogs with methoxybenzyl groups have been tested in kinase inhibition assays (IC₅₀ determination via fluorescence polarization) and antiproliferative assays (MTT protocol, 72-hour exposure) .

Q. How can researchers optimize purification of this compound from reaction mixtures?

Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates the product from unreacted thiol or sulfone intermediates. Recrystallization from ethanol/water (7:3 v/v) improves crystalline purity, monitored by TLC (Rf ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. What structural modifications enhance the compound’s selectivity in biological targets?

Methodological Answer: Structure-activity relationship (SAR) studies suggest replacing the 4-methoxy group with electron-withdrawing substituents (e.g., nitro) or altering the tetrahydrothiophene-dioxide ring size. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding affinities to sulfotransferases or thioredoxin reductase .

Q. How do pH and solvent polarity affect its degradation kinetics?

Methodological Answer: Degradation pathways (hydrolysis vs. oxidation) are pH-dependent. Use UPLC-MS to monitor degradation products in buffers (pH 3–9). In acidic conditions (pH <5), carbamodithioate cleavage dominates, while alkaline conditions (pH >8) promote sulfone group oxidation. Solvents like DMSO stabilize the compound compared to aqueous media .

Q. What mechanistic insights explain its interaction with redox-sensitive proteins?

Methodological Answer: Employ surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding to cysteine-rich proteins (e.g., glutathione reductase). The carbamodithioate group acts as a disulfide mimic, disrupting redox-active thiol pairs, as shown in analogous benzothiadiazine-dioxide compounds .

Q. How can in vivo pharmacokinetic parameters be improved for this compound?

Methodological Answer: Prodrug strategies (e.g., esterification of the methoxybenzyl group) enhance oral bioavailability. Pharmacokinetic studies in rodent models (IV/PO administration, LC-MS/MS plasma analysis) reveal that logP >3.5 correlates with improved tissue penetration but may increase hepatotoxicity .

Q. What computational methods predict its metabolic fate in mammalian systems?

Methodological Answer: Use Schrödinger’s ADMET Predictor or MetaSite to simulate Phase I/II metabolism. Key metabolic hotspots include oxidation of the tetrahydrothiophene-dioxide ring (CYP3A4-mediated) and O-demethylation of the methoxybenzyl group (CYP2D6). Validate predictions with hepatic microsome assays (LC-HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.